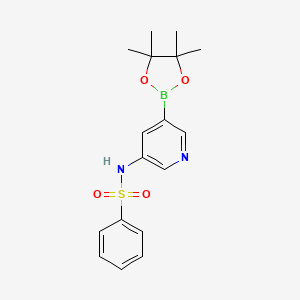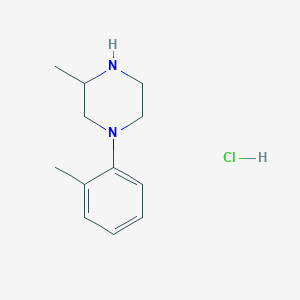
3-Methyl-1-(2-methylphenyl)piperazine hydrochloride
説明
3-Methyl-1-(2-methylphenyl)piperazine hydrochloride is a chemical compound with the empirical formula C12H19ClN2 and a molecular weight of 226.75 . It is provided as a solid form .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=CC=C1N2CC(NCC2)C.[H]Cl . The InChI key is JBIQUIBYRDCAGK-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid . It may contain trace amounts of water .科学的研究の応用
Synthesis and Pharmacological Evaluation
A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities. This research demonstrates the potential of piperazine derivatives in the development of new pharmacological agents (Kumar et al., 2017).
Anticonvulsant and Antimicrobial Evaluation
Research on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized using substituted piperazine derivatives, showcased their potential anticonvulsant and antimicrobial activities. This highlights the versatility of piperazine compounds in medicinal chemistry (Aytemir et al., 2004).
HIV-1 Reverse Transcriptase Inhibition
A study on analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride revealed their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This showcases a crucial application in the field of antiviral drug development (Romero et al., 1994).
Analgesic and Antiinflammatory Activities
Mannich bases of 5-nitro-2-benzoxazolinones, involving piperazine derivatives, were synthesized and found to possess significant analgesic and antiinflammatory activities. This suggests their potential use in developing new analgesic and antiinflammatory drugs (Köksal et al., 2007).
Novel Synthesis and Crystal Structures
The synthesis of biologically active 3-piperazine-bisbenzoxaborole and its analogs demonstrated the application of piperazine compounds in creating unique molecular architectures with potential biological activities (Adamczyk-Woźniak et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Synthesis of 1,2,4-triazole derivatives involving piperazine showed promising antimicrobial activities. This underscores the significance of piperazine compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Novel Biofilm and MurB Inhibitors
Bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized and found to be potent inhibitors of bacterial biofilm and MurB enzyme. This indicates the role of piperazine derivatives in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).
Safety and Hazards
特性
IUPAC Name |
3-methyl-1-(2-methylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-5-3-4-6-12(10)14-8-7-13-11(2)9-14;/h3-6,11,13H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQUIBYRDCAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


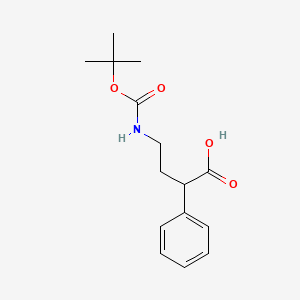
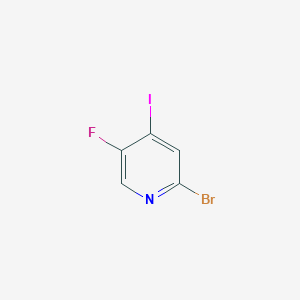

![5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine](/img/structure/B1524884.png)
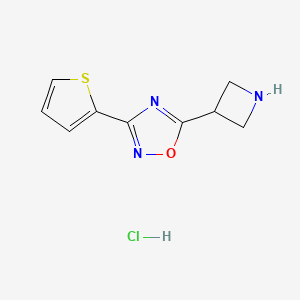
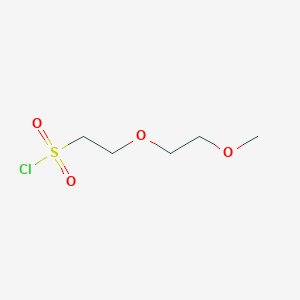
![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)


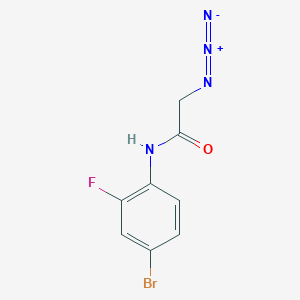
amine](/img/structure/B1524895.png)
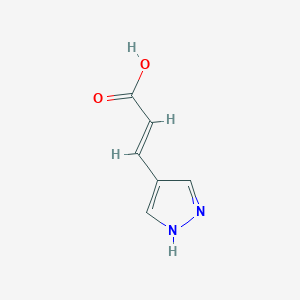
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
